Technical Monograph: Fexofenadine-d10 Hydrochloride
Technical Monograph: Fexofenadine-d10 Hydrochloride
This guide serves as a comprehensive technical monograph on Fexofenadine-d10 Hydrochloride , designed for analytical chemists and pharmaceutical researchers.[1] It moves beyond basic product descriptors to explore the mechanistic utility, synthesis logic, and validated application of this stable isotope in quantitative bioanalysis.
Stable Isotope Internal Standard for LC-MS/MS Quantification[1][2]
Executive Summary: The Isotopic Advantage
In the quantification of Fexofenadine (a third-generation antihistamine) within complex biological matrices like human plasma, Fexofenadine-d10 Hydrochloride serves as the gold-standard Internal Standard (IS).[1]
Unlike structural analogs (e.g., terfenadine), this deuterated isotopolog exhibits chromatographic behavior nearly identical to the analyte. This co-elution is critical in electrospray ionization (ESI), where the IS must experience the exact same matrix suppression or enhancement events as the analyte at the millisecond of ionization. The "d10" labeling—placing ten deuterium atoms on the chemically stable benzhydryl rings—ensures no deuterium scrambling occurs during extraction or storage, guaranteeing data integrity.
Chemical Profile & Physicochemical Properties[1][3][4][5]
The following data consolidates the structural and physical characteristics of the hydrochloride salt form.
Table 1: Chemical Identity & Properties
| Property | Specification |
| Chemical Name | 4-[1-Hydroxy-4-[4-(hydroxy-bis(phenyl-d5)-methyl)-1-piperidinyl]butyl]-α,α-dimethylbenzeneacetic acid hydrochloride |
| CAS Number | 1215821-44-5 |
| Molecular Formula | C₃₂H₂₉D₁₀NO₄[1][2][3][4][5][6][7][8][9][10] · HCl |
| Molecular Weight | 548.18 g/mol (Salt) / 511.73 g/mol (Free Base) |
| Isotopic Purity | ≥ 99% Deuterated forms (d1-d10); typically >98% d10 |
| Appearance | White to off-white solid |
| Solubility | Methanol: SolubleDMSO: Soluble (>10 mg/mL)Water: Slightly soluble (pH dependent) |
| pKa | ~4.25 (carboxylic acid), ~9.53 (piperidine nitrogen) |
| Melting Point | 148–150°C (Decomposes) |
| Hygroscopicity | Moderate (Store desiccated) |
Isotopic Architecture & Synthesis Logic
Structural Localization of Deuterium
The "d10" designation refers to the complete deuteration of the two phenyl rings attached to the piperidine methanol group.
-
Location: The benzhydryl moiety (diphenylmethyl group).[1]
-
Stability: Aromatic C-D bonds are highly stable and resistant to hydrogen exchange (H/D exchange) under standard physiological and analytical conditions (pH 2–10).[1] This contrasts with labile protons on hydroxyl or amine groups, which exchange rapidly with solvent.
Retrosynthetic Strategy
The synthesis of Fexofenadine-d10 typically follows a convergent route, ensuring high isotopic incorporation early in the pathway to minimize dilution.
-
Precursor Synthesis: The core deuterated fragment is generated via a Grignard reaction using Bromobenzene-d5 and a piperidine-4-carboxylate derivative.[1]
-
Coupling: This deuterated azacyclonol intermediate is alkylated with a specialized alkyl halide (e.g., 4-[4-chloro-1-oxobutyl]-α,α-dimethylphenylacetate).[1]
-
Reduction & Hydrolysis: The ketone is reduced, and protecting groups are hydrolyzed to yield the final d10-HCl salt.
Analytical Application: LC-MS/MS Workflow
The primary application of Fexofenadine-d10 is to correct for Matrix Effects in LC-MS/MS.[1] The protocol below outlines a validated extraction and detection workflow.
Mechanistic Rationale
In ESI-MS, phospholipids and endogenous plasma components often compete for charge, suppressing the signal of the analyte. Because Fexofenadine-d10 co-elutes with Fexofenadine, it suffers the exact same degree of suppression. When the ratio of Analyte/IS is calculated, this suppression factor cancels out mathematically, yielding accurate quantification.
Validated Experimental Protocol
Matrix: Human Plasma Method: Protein Precipitation (PPT)[1]
Step-by-Step Methodology:
-
Stock Preparation: Dissolve Fexofenadine-d10 HCl in Methanol to 1.0 mg/mL. Store at -20°C.
-
Working IS Solution: Dilute stock to 100 ng/mL in Acetonitrile (ACN).
-
Sample Prep:
-
Aliquot 50 µL of plasma sample into a 96-well plate.
-
Add 150 µL of Working IS Solution (ACN precipitates proteins).[1]
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes at 4°C.
-
-
Injection: Transfer 100 µL of supernatant to a fresh plate. Inject 5 µL into the LC-MS/MS.
Mass Spectrometry Parameters (MRM)
The detection relies on the loss of water molecules from the precursor ion.
| Parameter | Fexofenadine (Analyte) | Fexofenadine-d10 (IS) | Note |
| Precursor Ion (Q1) | m/z 502.3 [M+H]⁺ | m/z 512.4 [M+H]⁺ | +10 Da shift |
| Product Ion (Q3) | m/z 466.2 | m/z 476.3 | Loss of 2 H₂O (-36 Da) |
| Cone Voltage | 40 V | 40 V | |
| Collision Energy | 25 eV | 25 eV | |
| Polarity | Positive (ESI+) | Positive (ESI+) |
Note: The water loss occurs from the aliphatic hydroxyl and the carboxylic acid, neither of which contains the deuterium labels. Thus, the +10 mass shift is preserved in the fragment.
Analytical Workflow Diagram
The following diagram illustrates the logical flow of the bioanalytical method, highlighting the convergence of analyte and IS pathways.
Figure 1: Validated LC-MS/MS workflow for Fexofenadine quantification using Fexofenadine-d10 as an Internal Standard.
Handling, Stability, and Storage[14]
To maintain the integrity of the reference standard, the following protocols must be observed:
-
Storage Conditions:
-
Solid State: Store at -20°C under inert atmosphere (nitrogen/argon) to prevent oxidation.[1] The HCl salt is hygroscopic; allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Solution State: Stock solutions (1 mg/mL in Methanol) are stable for at least 6 months at -80°C or 1 month at -20°C .
-
-
Light Sensitivity:
-
Fexofenadine derivatives are light-sensitive.[1] Use amber glassware or wrap containers in aluminum foil during preparation and storage.
-
-
Solubility Management:
References
-
National Center for Biotechnology Information. (2016).[1] Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum. PMC PubMed Central. Retrieved from [Link]
-
SynZeal. (n.d.). Fexofenadine-d10 Hydrochloride Reference Standard. Retrieved from [Link][1]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chembk.com [chembk.com]
- 4. vivanls.com [vivanls.com]
- 5. CN102351779A - Preparation method of fexofenadine intermediate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fexofenadine Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. idealpublication.in [idealpublication.in]
